molecular formula C10H8BrNO3 B1410524 2-Bromo-5-cyano-3-methoxyphenylacetic acid CAS No. 1807018-73-0

2-Bromo-5-cyano-3-methoxyphenylacetic acid

Cat. No.: B1410524
CAS No.: 1807018-73-0
M. Wt: 270.08 g/mol
InChI Key: HYRDXQAYMDWKPB-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-methoxyphenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-3-methoxyphenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxybenzonitrile followed by a cyano group introduction and subsequent acetic acid formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-3-methoxyphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-(2-Bromo-5-cyano-3-formylphenyl)acetic acid, while reduction of the cyano group can produce 2-(2-Bromo-5-aminomethyl-3-methoxyphenyl)acetic acid.

Scientific Research Applications

2-Bromo-5-cyano-3-methoxyphenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Bromo-5-cyano-3-methoxyphenylacetic acid exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can participate in electrophilic or nucleophilic reactions, while the methoxy group can influence the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Lacks the bromine and cyano groups, resulting in different reactivity and applications.

    2-Bromo-5-methoxybenzoic acid: Similar structure but without the cyano group, leading to different chemical properties.

    2-Cyano-3-methoxybenzoic acid:

Uniqueness

2-Bromo-5-cyano-3-methoxyphenylacetic acid is unique due to the combination of bromine, cyano, and methoxy groups on the phenyl ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific research applications and synthetic pathways.

Properties

IUPAC Name

2-(2-bromo-5-cyano-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-8-3-6(5-12)2-7(10(8)11)4-9(13)14/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRDXQAYMDWKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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